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Compound of Interest

Compound Name: (Z)-8-Dodecenal

Cat. No.: B12723263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of (Z)-8-dodecenal, a key component of insect pheromone formulations used in pest

management. The protocols described herein focus on reliable and scalable methods,

emphasizing stereochemical control to achieve a high isomeric purity of the desired (Z)-isomer.

Two primary synthetic routes are presented, along with alternative oxidation procedures,

allowing for flexibility based on available reagents and equipment.

Introduction
(Z)-8-Dodecenal is a crucial sex pheromone component for several lepidopteran pests,

including the Oriental fruit moth (Grapholita molesta). Its effective use in pheromone traps for

monitoring and mating disruption strategies relies on a high isomeric purity, as the

corresponding (E)-isomer can be inactive or even inhibitory. The following protocols detail

robust synthetic methods to produce (Z)-8-dodecenal with high stereoselectivity.

Synthetic Strategies
Two principal synthetic pathways are outlined. The first is a convergent synthesis utilizing a

Wittig reaction to construct the C12 carbon skeleton with the desired (Z)-alkene geometry,

followed by oxidation of the resulting alcohol. The second, alternative route, starts from the

readily available 1,8-octanediol.
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Diagram of Synthetic Pathway 1: Wittig Reaction Route

Phosphonium Salt Formation

Wittig ReactionOxidation

8-Bromooctan-1-ol (8-Hydroxyoctyl)triphenylphosphonium
bromide

PPh3, Acetonitrile, Reflux
Triphenylphosphine

(Z)-8-Dodecen-1-ol
1. Base, THF, -78 °C to RT

2. Butanal

Butanal

Strong Base
(e.g., n-BuLi)

(Z)-8-Dodecenal Oxidation

Oxidizing Agent
(Swern or PCC)

Click to download full resolution via product page

Caption: Synthetic pathway via Wittig reaction.

Experimental Protocols
Route 1: Synthesis via Wittig Reaction
This route involves three key steps: formation of the phosphonium salt, the Wittig reaction to

form the alkene, and oxidation to the final aldehyde.

This protocol is adapted from standard phosphonium salt formation procedures.

Materials:

8-Bromooctan-1-ol
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Triphenylphosphine (PPh3)

Acetonitrile (anhydrous)

Diethyl ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-

bromooctan-1-ol (1.0 eq) in anhydrous acetonitrile.

Add triphenylphosphine (1.1 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 24 hours.

Cool the mixture to room temperature, then place in an ice bath to facilitate precipitation.

Add diethyl ether to the cooled mixture to further precipitate the product.

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under

vacuum to yield (8-hydroxyoctyl)triphenylphosphonium bromide.

This protocol is designed to favor the formation of the (Z)-isomer.

Materials:

(8-Hydroxyoctyl)triphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

Butanal

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH4Cl)

Diethyl ether

Brine
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Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or

argon), add (8-hydroxyoctyl)triphenylphosphonium bromide (1.2 eq) and suspend in

anhydrous THF.

Cool the suspension to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep

orange or red color, indicating the formation of the ylide.

Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an

additional hour.

Cool the reaction mixture back down to -78 °C.

Add a solution of butanal (1.0 eq) in anhydrous THF dropwise.

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature

overnight.

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient, e.g., 95:5 to 80:20) to afford pure (Z)-8-dodecen-1-ol.

Two effective oxidation methods are provided below. The Swern oxidation is a mild, metal-free

option, while PCC is a reliable alternative.
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Protocol 3A: Swern Oxidation

Materials:

(Z)-8-Dodecen-1-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (Et3N), anhydrous

Dichloromethane (DCM), anhydrous

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous

DCM and cool to -78 °C.

Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of

anhydrous DMSO (2.2 eq). Stir the mixture for 15 minutes.

Add a solution of (Z)-8-dodecen-1-ol (1.0 eq) in anhydrous DCM dropwise. Stir for 45

minutes at -78 °C.

Add anhydrous triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78

°C.

Remove the cooling bath and allow the reaction to warm to room temperature.

Quench the reaction with water and transfer to a separatory funnel.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.
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Purify the crude aldehyde by flash column chromatography (eluent: hexane/ethyl acetate,

e.g., 98:2) to yield (Z)-8-dodecenal.

Protocol 3B: Pyridinium Chlorochromate (PCC) Oxidation

Materials:

(Z)-8-Dodecen-1-ol

Pyridinium chlorochromate (PCC)

Celite® or silica gel

Dichloromethane (DCM), anhydrous

Diethyl ether

Procedure:

To a round-bottom flask, add PCC (1.5 eq) and an equal weight of Celite® or silica gel, and

suspend in anhydrous DCM.

Add a solution of (Z)-8-dodecen-1-ol (1.0 eq) in anhydrous DCM to the suspension.

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of

silica gel, eluting with additional diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate, e.g.,

98:2) to obtain (Z)-8-dodecenal.

Route 2: Synthesis from 1,8-Octanediol
This alternative route provides a more linear approach to the synthesis.
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1,8-Octanediol 8-Bromooctan-1-olHBr, Toluene, Reflux (8-Hydroxyoctyl)triphenylphosphonium
bromide

PPh3, Acetonitrile, Reflux (Z)-8-Dodecen-1-ol

1. Base
2. Butanal (Z)-8-DodecenalOxidation

Click to download full resolution via product page

Caption: Linear synthesis from 1,8-octanediol.

This protocol is based on a literature procedure for the selective monobromination of a diol.[1]

[2]

Materials:

1,8-Octanediol

Hydrobromic acid (48% aqueous solution)

Toluene

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve 1,8-octanediol (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-

Stark apparatus and reflux condenser.

Add hydrobromic acid (1.25 eq) to the solution.

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for

8-12 hours.

Cool the reaction mixture to room temperature and wash sequentially with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield 8-bromooctan-1-ol, which can often be used in the next step without further

purification.
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The subsequent steps to synthesize (Z)-8-dodecenal from 8-bromooctan-1-ol follow the same

procedures as in Route 1, Steps 1-3.

Data Presentation
Table 1: Comparison of Synthetic Routes and Yields

Step Method
Starting
Material

Product
Typical
Yield (%)

Z:E Ratio

Alkene

Formation

Wittig

Reaction (n-

BuLi base)

(8-

Hydroxyoctyl)

triphenylphos

phonium

bromide &

Butanal

(Z)-8-

Dodecen-1-ol
60-80% >95:5

Alkene

Formation

Wittig

Reaction

(K2CO3/18-

crown-6)

(8-

Hydroxyoctyl)

triphenylphos

phonium

bromide &

Butanal

(Z/E)-8-

Dodecen-1-ol
70-85% ~85:15

Oxidation
Swern

Oxidation

(Z)-8-

Dodecen-1-ol

(Z)-8-

Dodecenal
85-95%

No

isomerization

Oxidation
PCC

Oxidation

(Z)-8-

Dodecen-1-ol

(Z)-8-

Dodecenal
75-90%

No

isomerization

Overall

(Route 1)

Wittig (n-

BuLi) &

Swern

8-

Bromooctan-

1-ol &

Butanal

(Z)-8-

Dodecenal

45-70% (from

phosphonium

salt)

>95:5

Overall

(Route 2)

Monobromina

tion, Wittig &

Swern

1,8-

Octanediol &

Butanal

(Z)-8-

Dodecenal

40-65% (from

diol)
>95:5

Table 2: Spectroscopic Data for (Z)-8-Dodecenal
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Technique Expected Chemical Shifts / Bands

¹H NMR (CDCl₃)

~9.76 ppm (t, 1H, -CHO); ~5.3-5.4 ppm (m, 2H,

-CH=CH-); ~2.42 ppm (dt, 2H, -CH₂CHO); ~2.0-

2.1 ppm (m, 4H, allylic CH₂); ~1.2-1.4 ppm (m,

8H, other CH₂); ~0.90 ppm (t, 3H, CH₃)

¹³C NMR (CDCl₃)

~202.8 ppm (-CHO); ~131.5, 128.5 ppm (-

CH=CH-); ~43.9 ppm (-CH₂CHO); ~32.0, 29.5,

29.2, 29.1, 27.2, 22.5, 22.1 ppm (other CH₂);

~14.0 ppm (CH₃)

FTIR (neat)

~2925 cm⁻¹ (C-H stretch); ~2720 cm⁻¹

(aldehyde C-H stretch); ~1730 cm⁻¹ (C=O

stretch); ~1655 cm⁻¹ (C=C stretch); ~725 cm⁻¹

(Z-alkene C-H bend)

Mass Spec. (EI)
M⁺ at m/z 182; fragments at m/z 164 (loss of

H₂O), 139, 125, 111, 97, 83, 69, 55, 41

Experimental Workflow Diagram
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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